

# BMY-25271: An In-Depth Technical Guide on a Data-Limited Compound

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Compound of Interest		
Compound Name:	BMY-25271	
Cat. No.:	B1599873	Get Quote

Disclaimer: Information regarding the safety and toxicity of the specific compound **BMY-25271** is not publicly available. This guide provides the available chemical information for **BMY-25271** and a general overview of the potential safety and toxicity considerations based on its chemical class, 2-aminothiazole derivatives. The information on the chemical class should not be directly extrapolated to **BMY-25271**, as the specific substitutions on the chemical scaffold can significantly alter the toxicological profile.

### **Introduction to BMY-25271**

**BMY-25271** is a chemical entity with the molecular formula C12H19N5O2S2. While its existence is confirmed through its registration in chemical databases, no preclinical or clinical safety and toxicity data has been published in the public domain. Therefore, a quantitative summary of its safety profile cannot be provided.

## **Chemical and Physical Properties**

Based on available information, the key chemical identifiers for **BMY-25271** are:



Property	Value
Molecular Formula	C12H19N5O2S2
Molecular Weight	329.44 g/mol
Canonical SMILES	CN(C)Cc1ccc(o1)CSCCNC1=NC(=[N+]=S1N)O
InChI	InChI=1S/C12H19N5O2S2/c1-17(2)7-9-3-4- 10(19-9)8-20-6-5-14-12-11(13)15-21(18)16- 12/h3-4H,5-8H2,1-2H3,(H2,13,15)(H,14,16)
InChIKey IZTBLLPMEZOKSV-UHFFFAOYSA-N	

# General Safety and Toxicity Profile of 2-Aminothiazole Derivatives

**BMY-25271** belongs to the broad class of compounds known as 2-aminothiazole derivatives. This class of compounds is of significant interest in medicinal chemistry and has been investigated for a wide range of therapeutic activities, including as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3][4] However, the 2-aminothiazole moiety itself is also recognized as a potential "toxicophore," a chemical structure that is known to be associated with toxicity.[5][6]

Potential Toxicities Associated with 2-Aminothiazole Derivatives:

- General Toxicity: The parent compound, 2-aminothiazole, is considered toxic and can cause adverse effects upon oral, inhalation, or dermal exposure.[7] Chronic exposure may lead to toxicity in the nervous system, kidneys, and reproductive system.[7]
- Metabolic Activation: The toxicity of some 2-aminothiazole-containing compounds is linked to their metabolic activation, which can lead to the formation of reactive metabolites that can damage cellular macromolecules.[5][6]
- Structure-Toxicity Relationship: It is crucial to note that the toxicity of a 2-aminothiazole derivative is highly dependent on the nature and position of the substituents on the thiazole ring.[5] Substitutions at certain positions can block metabolic activation pathways and reduce or eliminate the toxic potential.[5]



The furan ring, also present in the broader chemical space of related compounds, is a common motif in pharmacologically active molecules and can contribute to a range of biological activities and potential toxicities.[8][9][10]

# **Experimental Protocols for Preclinical Safety and Toxicity Assessment**

In the absence of specific experimental data for **BMY-25271**, this section outlines a general workflow for the preclinical safety and toxicity evaluation of a new chemical entity (NCE). This process is a critical component of drug development, designed to identify potential hazards before human clinical trials.[11][12][13][14]

A typical preclinical toxicology program includes a battery of in vitro and in vivo studies:

- In Vitro Toxicology: These studies are conducted on isolated cells or tissues and are used to assess potential mechanisms of toxicity, such as genotoxicity (mutagenicity and clastogenicity), cytotoxicity, and specific organ-level toxicity (e.g., hepatotoxicity, cardiotoxicity).
- In Vivo Toxicology: These studies are performed in animal models (typically one rodent and one non-rodent species) to evaluate the systemic effects of the compound. Key in vivo studies include:
  - Acute Toxicity Studies: Determine the effects of a single high dose of the compound.
  - Repeated-Dose Toxicity Studies (Sub-acute, Sub-chronic, and Chronic): Assess the
    effects of repeated exposure to the compound over different durations. These studies are
    crucial for identifying target organs of toxicity and establishing a "No-Observed-AdverseEffect Level" (NOAEL).
  - Safety Pharmacology Studies: Investigate the potential effects of the compound on vital physiological functions, such as the cardiovascular, respiratory, and central nervous systems.
  - Genotoxicity Studies: In vivo assays (e.g., micronucleus test) are often conducted to complement the in vitro findings.

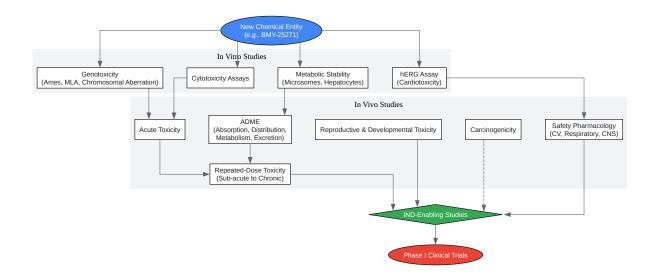


- Carcinogenicity Studies: Long-term studies to assess the tumor-forming potential of the compound. These are typically required for drugs intended for chronic use.
- Reproductive and Developmental Toxicity Studies: Evaluate the potential effects of the compound on fertility, embryonic development, and offspring.

#### **Visualizations**

## **Preclinical Safety and Toxicity Evaluation Workflow**

The following diagram illustrates a generalized workflow for the preclinical safety and toxicity assessment of a new chemical entity.





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A generalized workflow for preclinical safety and toxicity evaluation of a new chemical entity.

#### Conclusion

Due to the absence of publicly available data, a definitive safety and toxicity profile of **BMY-25271** cannot be established. Based on its chemical structure, it belongs to the 2-aminothiazole class of compounds, a group known for a wide range of biological activities but also for potential toxicity concerns associated with the 2-aminothiazole moiety. Any future research on **BMY-25271** would necessitate a comprehensive preclinical toxicology program, as outlined in the generalized workflow, to thoroughly characterize its safety profile before it could be considered for any therapeutic application. Researchers and drug development professionals should exercise caution and conduct rigorous safety assessments for any compound containing the 2-aminothiazole scaffold.

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